molecular formula C8H8ClNO3 B6149583 2-amino-4-chloro-6-methoxybenzoic acid CAS No. 1785418-91-8

2-amino-4-chloro-6-methoxybenzoic acid

Cat. No. B6149583
CAS RN: 1785418-91-8
M. Wt: 201.6
InChI Key:
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Description

“2-amino-4-chloro-6-methoxybenzoic acid” is a compound that is useful in organic synthesis . It is known to form complexes with Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ .


Synthesis Analysis

The synthesis of “2-amino-4-chloro-6-methoxybenzoic acid” involves various chemical reactions. For instance, 4-Chloro-2-methoxybenzoic acid was used in the synthesis of (2- (4-chloro-2-methoxybenzoyl)-1′ H -1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone . Another synthesis method involves the use of Methyl 4-acetamido-2-methoxybenzoate .


Molecular Structure Analysis

The molecular structure of “2-amino-4-chloro-6-methoxybenzoic acid” is complex. The compound has a molecular weight of 167.16 .


Chemical Reactions Analysis

“2-amino-4-chloro-6-methoxybenzoic acid” undergoes various chemical reactions. For example, 4-Chloro-2-methoxybenzoic acid anion forms complexes with Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ .


Physical And Chemical Properties Analysis

“2-amino-4-chloro-6-methoxybenzoic acid” is a yellow crystalline solid . It has a molecular weight of 167.16 .

Safety and Hazards

“2-amino-4-chloro-6-methoxybenzoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-chloro-6-methoxybenzoic acid involves the conversion of 2-hydroxy-4-chloro-6-methoxybenzoic acid to the target compound through a series of reactions.", "Starting Materials": [ "2-hydroxy-4-chloro-6-methoxybenzoic acid", "thionyl chloride", "ammonia", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium acetate", "acetic acid", "sodium borohydride", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "water" ], "Reaction": [ "2-hydroxy-4-chloro-6-methoxybenzoic acid is treated with thionyl chloride to form 2-chloro-4-chloro-6-methoxybenzoic acid.", "2-chloro-4-chloro-6-methoxybenzoic acid is then treated with ammonia in the presence of sodium hydroxide to form 2-amino-4-chloro-6-methoxybenzoic acid.", "2-amino-4-chloro-6-methoxybenzoic acid is then diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt.", "The diazonium salt is then coupled with sodium acetate in the presence of acetic acid to form the corresponding azo compound.", "The azo compound is then reduced with sodium borohydride to form the corresponding amine.", "The amine is then acetylated with acetic anhydride in the presence of triethylamine and N,N-dimethylformamide to form the corresponding acetamide.", "The acetamide is then hydrolyzed with hydrochloric acid to form 2-amino-4-chloro-6-methoxybenzoic acid.", "The final product is isolated by extraction with ethyl acetate and water." ] }

CAS RN

1785418-91-8

Product Name

2-amino-4-chloro-6-methoxybenzoic acid

Molecular Formula

C8H8ClNO3

Molecular Weight

201.6

Purity

95

Origin of Product

United States

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